molecular formula C18H16O6 B077488 Ugaxanthone CAS No. 13179-11-8

Ugaxanthone

Cat. No. B077488
CAS RN: 13179-11-8
M. Wt: 328.3 g/mol
InChI Key: ZZUFNBISWJNCEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ugaxanthone involves the isolation from natural sources such as Symphonia globulifera L. where it was first identified alongside mbarraxanthone. The synthesis process for related xanthone compounds typically involves multi-step organic reactions that can include bromination, lithiation, cyclization, and demethylations to achieve high yields of the target compound. For example, a facile synthesis for 1,3,7-trihydroxyxanthone, a related compound, has been described starting from 1,3,5-trimethoxybenzene with an overall yield of 62% (Mondal et al., 2006).

Molecular Structure Analysis

The molecular structure of ugaxanthone is characterized by multiple hydroxy groups attached to the xanthone core, which is a fused tricyclic ring system consisting of two benzene rings and one pyran ring. The specific structure for ugaxanthone has been determined through spectroscopic methods, including NMR and mass spectrometry, revealing its unique substituent groups and their positions on the xanthone nucleus.

Chemical Reactions and Properties

Ugaxanthone undergoes various chemical reactions characteristic of polyhydroxylated xanthones. These reactions can include regioselective coupling, cycloadditions, and other transformations that expand the chemical diversity and potential utility of xanthone derivatives. For instance, regioselective coupling reactions of 1,3,7-trihydroxyxanthone with prenal have been demonstrated to yield natural products like osajaxanthone with high selectivity (Mondal et al., 2006).

Physical Properties Analysis

The physical properties of ugaxanthone, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. The presence of multiple hydroxy groups contributes to its polarity and potential hydrogen bonding, impacting its solubility in various solvents. The exact physical properties would require precise experimental measurements under controlled conditions.

Chemical Properties Analysis

Ugaxanthone's chemical properties are largely defined by its reactive sites, including hydroxy groups and the xanthone core. These functional groups allow for a range of chemical modifications and reactions, contributing to its reactivity towards nucleophiles, electrophiles, and free radicals. The compound's ability to undergo oxidation, reduction, and various coupling reactions highlights its versatile chemical nature.

Scientific Research Applications

  • Ugaxanthone, a xanthone compound, was first isolated from Symphonia globulifera L., and its structure was identified as 4-(3,3-dimethylallyl)-1,3,5,6-tetrahydroxyxanthone (Locksley, Moore, & Scheinmann, 1966).

  • Another study on Symphonia globulifera highlighted the isolation of Ugaxanthone and its antimicrobial activity, along with other xanthone compounds (Mkounga, Fomum, Meyer, Bodo, & Nkengfack, 2009).

  • Euxanthone, a related compound, has been found to activate various isoforms of protein kinase C, which is significant for understanding its molecular basis and potential therapeutic applications (Saraíva et al., 2002).

  • 1,3,7-Trihydroxyxanthone, a compound similar to Ugaxanthone, stimulates the expression of neurotrophic factors in rat astrocyte primary cultures and might have implications in the treatment of psychiatric disorders (Yang et al., 2018).

  • Thioxanthones, a class of compounds related to xanthones, have shown potential as anticancer and radiotherapy agents, suggesting a similar research interest for Ugaxanthone (Yılmaz et al., 2016).

  • Euxanthone has been studied for its neuroprotective activities against sevoflurane-induced neurotoxicity, indicating potential therapeutic applications for Ugaxanthone in similar contexts (Zhou, Li, & Wang, 2019).

  • Another study on Euxanthone found its effects in inducing differentiation of neuroblastoma cells, highlighting the importance of protein kinase C isoforms in this process (Mak et al., 2001).

  • Cudratricusxanthone A, another xanthone derivative, has been shown to have hepatoprotective activities and could be useful for treating liver diseases (Lee et al., 2018).

  • Euxanthone has also been investigated for its anti-cancer effects in colorectal cancer via targeting CIP2A/PP2A signaling pathway (Wang et al., 2018).

  • Euxanthone's potential in treating traumatic spinal cord injury through antioxidative stress mechanisms and suppression of certain signaling pathways has also been explored (Yao et al., 2021).

Safety And Hazards

While specific safety and hazard information for Ugaxanthone is not available in the search results, it is recommended to handle it with appropriate safety measures, including wearing safety goggles with side-shields, protective gloves, and impervious clothing .

properties

IUPAC Name

1,3,5,6-tetrahydroxy-4-(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-8(2)3-4-9-12(20)7-13(21)14-15(22)10-5-6-11(19)16(23)18(10)24-17(9)14/h3,5-7,19-21,23H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUFNBISWJNCEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318119
Record name Ugaxanthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ugaxanthone

CAS RN

13179-11-8
Record name Ugaxanthone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13179-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ugaxanthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ugaxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030596
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
HD Locksley, I Moore, F Scheinmann - Journal of the Chemical Society …, 1966 - pubs.rsc.org
… The structure of ugaxanthone trimethyl ether follows from its spectroscopic properties since its ultraviolet spectrum is in good agreement with known 1,3,5,6-tetraoxygenated xanthones (…
Number of citations: 16 pubs.rsc.org
P Mkounga, ZT Fomum, M Meyer… - Natural Product …, 2009 - journals.sagepub.com
Bioassay-guided fractionation of the stem bark of Symphonia globulifera has yielded three known xanthones, ugaxanthone (1), mbarraxanthone (2) and gentisein (3), two biflavonoid …
Number of citations: 24 journals.sagepub.com
M Dutta, A Hazra, E Bhattacharya, R Bose… - Archives of …, 2023 - Springer
… namely daphenylline, tangeraxanthin ugaxanthone. Daphenylline and tangeraxanthin are triterpenoid and tetraterpenoid compounds respectively whereas ugaxanthone is a xanthone …
Number of citations: 2 link.springer.com
AO Oyewopo, AT Emmanuel, AS Oluwaseun, OT Tabel - 2020 - researchgate.net
Infertility has been one of the most common issue in the medical field, male infertility is more common and can be expressed in several forms, moreover a decrease in male reproductive …
Number of citations: 0 www.researchgate.net
K Cottet, G Genta-Jouve, Y Fromentin, G Odonne… - Phytochemistry, 2014 - Elsevier
In the last few years, several phytochemical studies have been undertaken on the tropical tree Symphonia globulifera leading to the isolation and characterisation of several compounds …
Number of citations: 17 www.sciencedirect.com
XQ Chen, Y Li, KZ Li, LY Peng, J He… - Chemical and …, 2011 - jstage.jst.go.jp
Four new acylphloroglucinols with an unusual 6/6/5 spirocyclic skeleton, hyperbeanols A—D (1—4), were isolated from the methanol extract of Hypericum beanii along with 16 known …
Number of citations: 39 www.jstage.jst.go.jp
AC Jain, SM Anand - Journal of the Chemical Society, Perkin …, 1974 - pubs.rsc.org
… Thus 3,5,6trimet hoxy-1 -( 3-met hylbut-2-eny1oxy)xanthone yielded 2-( 1,l-dimethylallyl) and 4-(3-methylbut-2-enyl) derivatives; the latter is the trimethyl ether of ugaxanthone, obtained …
Number of citations: 8 pubs.rsc.org
C Ito, Y Miyamoto, M Nakayama, Y KAWAI… - Chemical and …, 1997 - jstage.jst.go.jp
… These features were similar to those of ugaxanthone (8),5) indicating the presence of a 1,3,5,6tetraoxygenated xanthone chromophore. We will discuss the structure and location of the …
Number of citations: 104 www.jstage.jst.go.jp
B Malgija - Acta Scientific Pharmaceutical Sciences, 2019 - researchgate.net
Screening multi-functional ligands is a recent strategy by which multiple targets can be inhibited by a single entity. A series of compounds with Anthracene, Phenanthrene and …
Number of citations: 0 www.researchgate.net
A Chouni, S Paul - Chemistry & Biodiversity, 2023 - Wiley Online Library
Garcinia cowa of the Clusiaceae family, native to South‐East Asia used in traditional medicine. It has antipyretic, antimicrobial, and many other biological activities. In this review, a …
Number of citations: 3 onlinelibrary.wiley.com

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